3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMFAYTCQKUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181691 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458593-85-5 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458593-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the iodination of a pyrazolopyrimidine precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that they can act as inhibitors of adaptor-associated kinase 1 (AAK1), which is implicated in various cancers such as breast and lung cancer . The inhibition of AAK1 may enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in cancer cells.
Enzyme Inhibition:
The compound’s ability to inhibit key enzymes is noteworthy. It has been identified as a potential inhibitor of IRAK (Interleukin-1 receptor-associated kinase), which plays a crucial role in inflammatory responses and has been linked to diseases like rheumatoid arthritis and cancer . This positions the compound as a candidate for developing anti-inflammatory drugs.
Material Science
Fluorescent Properties:
this compound has been explored for its photophysical properties, making it suitable for applications in material science, particularly in the development of fluorescent materials. The compound can serve as a fluorophore due to its high quantum yield and stability under various conditions . This characteristic is beneficial for creating biosensors or imaging agents in biological research.
Synthesis and Functionalization:
The synthetic versatility of pyrazolo[1,5-a]pyrimidine derivatives allows for modifications that enhance their properties for specific applications. Recent studies focus on developing new synthetic routes that improve yields and enable the incorporation of functional groups that can tailor the compound's characteristics for desired applications .
Case Study 1: Anticancer Research
A study published in RSC Advances highlighted the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in cancer cells. The research demonstrated that these compounds could differentiate between cancerous and normal cells based on their fluorescence properties, indicating potential applications in cancer diagnostics .
Case Study 2: Enzyme Inhibition
Another investigation reported the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting AAK1 activity. The study outlined how these compounds could reduce cell viability in cancerous tissues by disrupting critical signaling pathways associated with cell survival and proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Molecular Formula : C₁₃H₈ClN₃O₂
- Molecular Weight : 273.68 g/mol
- CAS : 1011366-25-8
- Key Differences: Substitution: Chlorine at 3-position, phenyl at 5-position. Lower molecular weight (273.68 vs. 303.06) may improve solubility but decrease metabolic stability.
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
- CAS: Not explicitly listed; referenced in .
- Key Differences :
- Lacks the 5-methyl group, reducing steric hindrance.
- Direct comparison of iodine’s electronic effects vs. methyl-iodine synergy in the target compound.
Trifluoromethyl-Substituted Derivatives
5-Methyl-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
Alkyl- and Cycloalkyl-Substituted Derivatives
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- CAS : 1443279-67-1
- Key Differences :
- Isopropyl group at 5-position introduces bulkier steric hindrance than methyl.
- Lower molecular weight (219.24 vs. 303.06) correlates with reduced lipophilicity.
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
Structural and Physicochemical Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₈H₆IN₃O₂ | 303.06 | 1458593-85-5 | 3-I, 5-CH₃ |
| 3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₁₃H₈ClN₃O₂ | 273.68 | 1011366-25-8 | 3-Cl, 5-Ph |
| 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₉H₆F₃N₃O₂ | 245.16 | 695191-64-1 | 5-CH₃, 7-CF₃ |
| 5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₁₁H₁₃N₃O₂ | 219.24 | 1443279-67-1 | 3-CH₃, 5-CH(CH₃)₂ |
| 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | C₁₁H₁₁N₃O₂ | 217.23 | 92289-91-3 | 2-CH₃, 7-cyclopropyl |
Biological Activity
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (IMPPCA) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
IMPPCA is characterized by its molecular formula and a molecular weight of 303.06 g/mol. The structural features include an iodine atom at the 3-position and a carboxylic acid group at the 7-position, which significantly influence its reactivity and biological interactions.
The biological activity of IMPPCA can be attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Research indicates that it may act as an inhibitor in various enzymatic pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including IMPPCA. The compound has been shown to inhibit key signaling pathways involved in tumor growth. For instance, it has demonstrated significant inhibitory effects against BRAF(V600E) and EGFR, both critical targets in cancer treatment .
Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), IMPPCA exhibited cytotoxic effects that were enhanced when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .
Antimicrobial Activity
IMPPCA has also been explored for its antimicrobial properties. Similar derivatives have shown significant antifungal activity against various phytopathogenic fungi, suggesting that IMPPCA may possess comparable effects worth investigating further .
Comparative Analysis with Similar Compounds
To better understand the unique properties of IMPPCA, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Lacks iodine; simpler structure | Different biological activity profile |
| 3-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Amino group instead of iodine | Varying interaction profile |
| 4-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | Iodine at a different position | Altered reactivity due to iodine placement |
The presence of the iodine atom in IMPPCA enhances its chemical reactivity and biological activity compared to these similar compounds, particularly influencing its binding affinity to target enzymes and receptors .
Q & A
Q. Advanced
- Stepwise monitoring : Use HPLC or NMR to track intermediate formation (e.g., enaminone cyclization to pyrazolo[1,5-a]pyrimidine core) .
- Solvent selection : Pyridine facilitates cyclization via base catalysis, while ethanol/DMF mixtures improve crystallization .
- Temperature gradients : Slow heating (2°C/min) during cyclization reduces side products (e.g., cyanopyrazoles vs. aminopyrazoles) .
What are common side reactions during the synthesis of iodinated pyrazolo[1,5-a]pyrimidines?
Q. Basic
- Over-iodination : Excess NIS leads to di- or tri-iodinated byproducts. Stoichiometric control (1.1–1.3 eq) mitigates this .
- Decarboxylation : High temperatures (>100°C) degrade the carboxylic acid group. Microwave-assisted synthesis at 80°C preserves functionality .
- Ring-opening : Acidic conditions hydrolyze the pyrimidine ring. Neutral pH buffers (e.g., phosphate, pH 7.0) are recommended .
How does computational modeling assist in resolving spectral data contradictions?
Q. Advanced
- DFT calculations : Predict chemical shifts (e.g., C-3 iodinated carbon at ~108 ppm) to validate experimental NMR assignments .
- HRMS simulations : Compare isotopic patterns (e.g., [M + H]) to detect impurities or adducts .
Example: For CHClN, HRMS confirmed monoisotopic mass (227.05 Da) with <1 ppm error, ruling out Cl isotopic interference .
What purification methods are effective for isolating this compound?
Q. Basic
- Recrystallization : Use DMF/ethanol (1:3 v/v) to remove unreacted iodine or aminopyrazole precursors .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates carboxylic acid derivatives from neutral byproducts .
- Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid, followed by filtration .
How does pH affect the stability of this compound?
Q. Advanced
- Acidic conditions (pH < 3) : Protonation of the carboxylic acid group reduces solubility, leading to precipitation but risks decarboxylation over time .
- Neutral to basic conditions (pH 7–9) : Deprotonation enhances aqueous solubility but may hydrolyze the pyrimidine ring. Buffered solutions (PBS, pH 7.4) are optimal for biological assays .
Stability studies (HPLC, 25°C) show >90% integrity at pH 7.4 after 72 hrs, vs. 60% at pH 2.0 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
